2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
Overview
Description
“2-[(6-Chloropyrazin-2-yl)oxy]acetic acid” is an organic compound that belongs to the class of pyrazinyl. It has a CAS Number of 1080650-29-8 . The compound is also known as CPAA.
Molecular Structure Analysis
The molecular formula of “this compound” is C6H5ClN2O3 . It has a molecular weight of 188.57 g/mol . The InChI Code is 1S/C6H5ClN2O3/c7-4-1-8-2-5 (9-4)12-3-6 (10)11/h1-2H,3H2, (H,10,11) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Organic Synthesis and Chemical Properties
One significant application of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is in organic synthesis, where it serves as a precursor or intermediate for the synthesis of various chemical compounds. For instance, Colbon et al. (2008) developed a convenient two-stage process for synthesizing 6-methylpyrazine-2-yl-amines, starting from commercially available materials. This process involves the synthesis of (6-chloro-pyrazin-2-yl)-acetic acid via arylation of diethyl malonate followed by in situ hydrolysis/decarboxylation, demonstrating the compound's role as an intermediate in producing pyrazine derivatives (Colbon, Foster, Giles, Patel, & Singleton, 2008).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. Şüküroğlu et al. (2005) synthesized a series of amide derivatives of a structurally related compound and evaluated their analgesic and anti-inflammatory activities. The study found that some derivatives were equipotent to aspirin and indometacin, highlighting the therapeutic potential of these compounds in pain and inflammation management (Şüküroğlu, Ergün, Ünlü, Şahin, Kuepeli, Yeşilada, & Banoglu, 2005).
Material Science and Sensor Development
The compound has also found applications in material science, particularly in the development of sensors. Gong et al. (2011) synthesized a novel pyrazoline derivative related to this compound for detecting Zn2+ ions with high selectivity and a low detection limit. This application underscores the compound's utility in developing sensitive and selective sensors for environmental monitoring and analytical chemistry (Gong, Zhao, Liu, & Lv, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(6-chloropyrazin-2-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-8-2-5(9-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGGLVGAAJWJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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